molecular formula C11H12BrFO3 B8156637 Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate

Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate

Cat. No.: B8156637
M. Wt: 291.11 g/mol
InChI Key: LKRVCPNZHOYUMQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of benzoic acid, featuring a bromine atom at the third position, a fluorine atom at the fifth position, and an isopropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate typically involves the esterification of 3-bromo-5-fluoro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-azido-5-fluoro-4-isopropoxybenzoate or 3-thiocyanato-5-fluoro-4-isopropoxybenzoate.

    Oxidation: Formation of 3-bromo-5-fluoro-4-isopropoxybenzaldehyde.

    Reduction: Formation of 3-bromo-5-fluoro-4-isopropoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, such as the ester, bromine, and fluorine atoms. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-fluoro-5-isopropoxybenzoate
  • Methyl 3-chloro-5-fluoro-4-isopropoxybenzoate
  • Methyl 3-bromo-5-chloro-4-isopropoxybenzoate

Uniqueness

Methyl 3-bromo-5-fluoro-4-isopropoxybenzoate is unique due to the specific arrangement of its substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the isopropoxy group, imparts distinct chemical properties that can be exploited in various applications. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-bromo-5-fluoro-4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRVCPNZHOYUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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